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molecular formula C8H10N2O2S B8719337 2-(Methylsulfanylmethyl)-4-nitro-aniline CAS No. 34774-93-1

2-(Methylsulfanylmethyl)-4-nitro-aniline

Cat. No. B8719337
M. Wt: 198.24 g/mol
InChI Key: HCRSXTSGSLECNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04124593

Procedure details

The starting material is prepared as follows: The solution of 23.4 g of t-butylhypochlorite in 20 ml of methylene chloride is added to that of 30.0 g of 4-nitroaniline and 27.0 g of dimethyl thioether in 650 ml of acetonitrile and 200 ml of methylene chloride while stirring at -40° under nitrogen. After 4 hours the temperature is raised to -20° and maintained there for three hours. After the addition of 30 g of sodium methoxide in 100 ml of methanol the mixture is refluxed for 15 hours, cooled, filtered and evaporated. The residue is dissolved in diethyl ether and filtered through a silica gel column to remove any unreacted 4-nitroaniline as its benzenesulfonate following addition of 17.4 g of benzenesulfonic acid. The filtrate is evaporated and the residue recrystallized from ethanol, to yield the 4 -nitro-2-methylmercaptomethylaniline melting at 72°-77°.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCl)(C)(C)C.[N+:7]([C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1)([O-:9])=[O:8].[CH3:17][S:18][CH3:19].C[O-].[Na+]>C(Cl)Cl.C(#N)C.CO>[N+:7]([C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[C:12]([CH2:17][S:18][CH3:19])[CH:11]=1)([O-:9])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
C(C)(C)(C)OCl
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
27 g
Type
reactant
Smiles
CSC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
650 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
sodium methoxide
Quantity
30 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring at -40° under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
After 4 hours the temperature is raised to -20°
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained there for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel column
CUSTOM
Type
CUSTOM
Details
to remove any unreacted 4-nitroaniline
ADDITION
Type
ADDITION
Details
as its benzenesulfonate following addition of 17.4 g of benzenesulfonic acid
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(N)C=C1)CSC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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